Isochromophilone VII

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

175448-30-3 |

|---|---|

Molecular Formula |

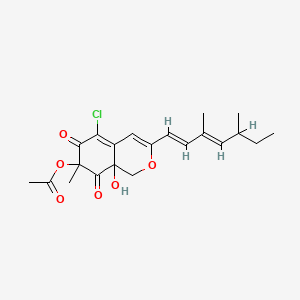

C21H25ClO6 |

Molecular Weight |

408.9 g/mol |

IUPAC Name |

[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-8a-hydroxy-7-methyl-6,8-dioxo-1H-isochromen-7-yl] acetate |

InChI |

InChI=1S/C21H25ClO6/c1-6-12(2)9-13(3)7-8-15-10-16-17(22)18(24)20(5,28-14(4)23)19(25)21(16,26)11-27-15/h7-10,12,26H,6,11H2,1-5H3/b8-7+,13-9+ |

InChI Key |

AJQIMDBOBJADCM-NJHPPEEMSA-N |

SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl |

Synonyms |

5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8a-trihydro-7,8a-dihydroxy-7-methyl-6H-2-benzopyran-6,8(7H)-dione 7-acetate isochromophilone VII |

Origin of Product |

United States |

Isolation and Derivation of Isochromophilone Vii

Identification

The definitive structure of Isochromophilone VII was determined following its isolation. The elucidation process relied on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) analysis and high-resolution mass spectrometry. kitasato-u.ac.jpcore.ac.uknih.gov Through this analysis, its detailed chemical structure was established.

The systematic name for this compound is 6H-2-benzopyran-6,8(7H)-dione, 5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8a-trihydro-7, 8a-dihydroxy-7-methyl-7-acetate. nih.govdoi.orgjst.go.jpresearchgate.net The molecular formula was determined as C₂₅H₃₀ClO₈. nih.gov The structure features a complex benzopyran ring system with multiple substituents, including chloro, hydroxy, and acetyloxy groups, as well as a dimethylheptadienyl side chain. ontosight.ainih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₃₀ClO₈ | nih.gov |

| Systematic Name | 6H-2-benzopyran-6,8(7H)-dione, 5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8a-trihydro-7, 8a-dihydroxy-7-methyl-7-acetate | nih.govdoi.orgjst.go.jp |

| Core Skeleton | Benzopyran | ontosight.ai |

| Key Functional Groups | Acetyloxy, Chloro, Hydroxy, Dimethylheptadienyl | ontosight.ai |

Classification as an Azaphilone

This compound is classified as a member of the azaphilone family of compounds. kitasato-u.ac.jpebi.ac.uk Azaphilones are a structurally diverse group of fungal pigments derived from polyketides. rsc.orgresearchgate.net

The defining characteristic of azaphilones is their chemical scaffold, which consists of a highly oxygenated pyrone-quinone bicyclic core, also known as an isochroman (B46142) or 6H-isochromene-6,8(7H)-dione skeleton, and a chiral quaternary carbon center. core.ac.ukresearchgate.netebi.ac.uk These compounds are known for their reactivity, particularly their high affinity for primary amines. core.ac.uk Because the molecular structure of this compound contains this characteristic isochroman core, it is categorized as an azaphilone. kitasato-u.ac.jpebi.ac.uk

Structural Elucidation and Characterization of Isochromophilone Vii

Advanced Spectroscopic and Analytical Techniques

The structural elucidation of isochromophilone VII relies on a combination of powerful analytical methods, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules like this compound. kitasato-u.ac.jp This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a comprehensive analysis. nih.govnih.govfrontiersin.org

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of protons and carbons in this compound. Distortionless Enhancement by Polarization Transfer (DEPT) experiments further aid in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in the ¹³C NMR spectrum. libretexts.org

The ¹H NMR spectrum of a related compound, isochromophilone VI, reveals characteristic signals for olefinic protons, methine protons, and methyl groups, providing a basis for comparison and assignment in this compound. publish.csiro.au For instance, signals in the aromatic region and distinct resonances for methyl groups are key identifiers. publish.csiro.au

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of all carbon atoms. In the case of isochromophilone VI, distinct signals are observed for carbonyl carbons, olefinic carbons, and aliphatic carbons, which are expected to be similar for this compound. publish.csiro.au

Table 1: ¹H NMR Spectroscopic Data for a Related Isochromophilone Derivative (Isochromophilone VI) in CDCl₃ publish.csiro.au

| δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 7.80 | s | 1-H | |

| 7.05 | s | 4-H | |

| 6.99 | d | 15.0 | 10-H |

| 6.28 | d | 15.0 | 9-H |

| 5.71 | br d | 9.5 | 12-H |

| 3.96 | t | 7.5 | 1'-H₂ |

| 2.51 | t | 6.5 | 3'-H₂ |

| 2.47 | m | 13-H | |

| 2.16 | s | 7-Ac Me | |

| 2.05 | m | 2'-H₂ | |

| 1.87 | s | 17-H₃ | |

| 1.55 | s | 18-H₃ | |

| 1.44 | ddq | 13.0, 8.0, 6.0 | 14-Ha |

| 1.34 | ddq | 13.0, 8.0, 6.0 | 14-Hb |

| 1.02 | d | 6.5 | 16-H₃ |

| 0.88 | dd | 8.0, 8.0 | 15-H₃ |

Table 2: ¹³C NMR Spectroscopic Data for a Related Isochromophilone Derivative (Isochromophilone VI) in CDCl₃ publish.csiro.au

| δ (ppm) | Multiplicity | Assignment |

| 193.8 | s | C-8 |

| 184.4 | s | C-6 |

| 175.2 | s | C-4' |

| 170.2 | s | 7-Ac C=O |

| 148.4 | d | C-12 |

| 148.1 | s | C-3 |

| 145.5 | d | C-10 |

| 144.7 | s | C-4a |

| 141.2 | d | C-1 |

| 132.0 | s | C-11 |

| 114.9 | s | C-8a |

| 114.3 | d | C-9 |

| 111.5 | d | C-4 |

| 102.1 | s | C-5 |

| 84.7 | s | C-7 |

| 53.4 | t | C-1' |

| 35.0 | d | C-13 |

| 30.0 | t | C-14 |

| 30.0 | t | C-3' |

| 25.0 | t | C-2' |

| 23.2 | q | C-18 |

| 20.3 | q | 7-Ac Me |

| 20.2 | q | C-16 |

| 12.5 | q | C-17 |

| 12.0 | q | C-15 |

Two-dimensional NMR experiments are indispensable for establishing the connectivity of atoms within this compound.

Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For example, a COSY spectrum would show correlations between adjacent protons in a side chain, helping to piece together the spin systems. libretexts.orgmdpi.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon resonances based on their corresponding proton signals. frontiersin.org

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments and identifying quaternary carbons. libretexts.orgmdpi.comkib.ac.cn For instance, HMBC correlations can link a side chain to the core isochromophilone skeleton. mdpi.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) : These experiments detect through-space interactions between protons that are close to each other, providing vital information about the relative stereochemistry of the molecule. researchgate.net

Mass Spectrometry (MS) (e.g., HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the precise molecular formula of this compound. nih.govnih.govfrontiersin.org By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be deduced. mdpi.comcore.ac.uk The isotopic pattern observed in the mass spectrum, particularly the characteristic 3:1 ratio for chlorine-containing compounds, confirms the presence of a chlorine atom in the molecule. frontiersin.orgmdpi.comcore.ac.uk

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. anton-paar.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. anton-paar.comnih.gov While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides an unambiguous structural model. caltech.edu The quality of the crystal and the resulting diffraction data are critical for an accurate structure determination. nih.govcancer.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's absolute configuration. frontiersin.orgmdpi.com By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute stereochemistry can be confidently assigned. nih.govfrontiersin.org For instance, the positive Cotton effect observed at specific wavelengths in related azaphilones has been used to determine the configuration at key stereocenters. kib.ac.cn

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and conjugated systems within a molecule like this compound. While specific spectral data for this compound is not detailed in readily available literature, analysis of its close structural analogues, such as Isochromophilone VI, X, and XI, provides significant insight into its expected spectroscopic characteristics.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic vibrations of molecular bonds. For the isochromophilone scaffold, key absorptions are expected. For instance, Isochromophilone VI, a closely related analogue, displays IR absorptions (ν) at 3373 cm⁻¹ (hydroxyl, -OH), 1681 cm⁻¹ (conjugated ketone, C=O), and 1643 cm⁻¹ (alkene, C=C). publish.csiro.au Similarly, Isochromophilone X and XI show strong absorptions corresponding to hydroxyl groups (around 3400-3500 cm⁻¹) and carbonyl groups (around 1700 cm⁻¹). kib.ac.cn Based on its structure, this compound would be expected to show prominent IR peaks corresponding to its hydroxyl (-OH), ester carbonyl (C=O), ketone carbonyl (C=O), and carbon-carbon double bonds (C=C) in the conjugated side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated π-electron systems in a molecule. Azaphilones are known for their distinct chromophores, which give them their characteristic colors. The extended conjugation in this compound, encompassing the benzopyran core and the heptadienyl side chain, results in strong UV-Vis absorption. Analogues like Isochromophilone X and XI exhibit maximum absorption wavelengths (λmax) in methanol (B129727) at approximately 201-228 nm and 350-375 nm. kib.ac.cn Isochromophilone VI shows λmax values at 231 nm and 372 nm. publish.csiro.au These values are typical for the azaphilone chromophore and indicate a highly conjugated electronic system within this compound as well.

| Compound | UV-Vis (λmax, nm) | IR (νmax, cm⁻¹) | Reference |

|---|---|---|---|

| Isochromophilone VI | 231, 372 | 3373, 1681, 1643 | publish.csiro.au |

| Isochromophilone X | 201, 227, 373 | 3490, 2960, 1701, 1594 | kib.ac.cn |

| Isochromophilone XI | 206, 228, 350 | 3419, 2962, 1588 | kib.ac.cn |

Stereochemical Assignment and Absolute Configuration

The complex three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a natural product's identity and biological function. This compound possesses several stereogenic centers, making its structural analysis particularly challenging.

Determination of Chirality (e.g., at C-7, C-13)

The determination of the absolute configuration of chiral centers in azaphilones is typically achieved through a combination of spectroscopic methods and biogenetic considerations.

Chirality at C-13: For azaphilones that have a branched C7 side chain attached at the C-3 position, the absolute configuration of the C-13 stereocenter is consistently proposed to be S. researchgate.netfrontiersin.orgnih.govnih.gov This assignment is based on the widely accepted common biosynthetic pathway for the formation of the aliphatic side chain in this family of compounds. researchgate.netfrontiersin.org

Chirality at C-7: The stereochemistry at the C-7 position, a chiral quaternary carbon within the bicyclic core, is often determined using Electronic Circular Dichroism (ECD) spectroscopy. frontiersin.orgmdpi.com The ECD spectrum measures the differential absorption of left and right circularly polarized light. The sign of the Cotton effect observed around 380-390 nm in the ECD spectra of azaphilones is directly correlated with the absolute configuration at C-7. nih.govmdpi.com A positive Cotton effect in this region typically indicates an R configuration at C-7, while a negative Cotton effect suggests an S configuration. frontiersin.orgmdpi.com

Computational Chemistry for Configuration Confirmation (e.g., Quantum Chemical Calculations, DP4+ method)

In modern natural product chemistry, computational methods are invaluable for confirming and assigning complex stereostructures. While this compound was discovered before the widespread application of these techniques, they are now routinely used for related azaphilones.

Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are used to predict the ECD spectra of possible stereoisomers. researchgate.netmdpi.comresearchgate.net By comparing the calculated spectra with the experimental spectrum, the most likely absolute configuration can be determined. hhu.de

Furthermore, the DP4+ (Diastereomer Population and Probability) analysis has become a powerful tool for assigning the relative and absolute configuration of flexible molecules. researchgate.netresearchgate.netmdpi.com This method uses statistical analysis to compare experimentally measured NMR chemical shifts (¹H and ¹³C) with those calculated for all possible diastereomers using quantum mechanics, providing a probability for each candidate structure. nih.govmdpi.com For newly isolated, complex azaphilones, DP4+ analysis is frequently employed to unambiguously establish their stereochemistry. researchgate.netmdpi.com

Structural Relationship with Other Isochromophilones and Azaphilones

This compound belongs to the broader azaphilone class, a group of fungal polyketides characterized by a highly oxygenated isochromene core. Its structure is closely related to numerous other members of this family.

Comparison with Isochromophilone VIII, X, and XI

This compound was co-isolated with Isochromophilone VIII from the fungus Penicillium sp. FO-4164. nih.gov The two compounds are structural isomers, differing in the location of the acetate (B1210297) group and the oxidation state of the isochromene ring.

This compound vs. Isochromophilone VIII : this compound possesses a 7-acetoxy group and a ketone at C-8. In contrast, Isochromophilone VIII has the acetate group at C-8 and hydroxyl groups at both C-7 and C-8. nih.gov

This compound vs. Isochromophilone X and XI : Isochromophilone X and XI are also structurally related. Isochromophilone XI has been described as a derivative of this compound. mdpi.comcore.ac.uk Isochromophilone X is a nitrogen-containing analogue, where the pyran oxygen has been replaced by a nitrogen atom bearing a hydroxyethyl (B10761427) group. mdpi.com Isochromophilone XI differs from VII in the side chain attached at the C-7 position. kib.ac.cnmdpi.com

Linkages to Sclerotiorin (B1681566) and Sclerotioramine (B11934609) Series

The structural and biosynthetic connections between isochromophilones and the sclerotiorin and sclerotioramine series are well-established.

Sclerotiorin : Sclerotiorin is a closely related azaphilone that serves as a key biosynthetic precursor to many isochromophilones. nih.govfrontiersin.org It contains the same chlorinated azaphilone core and a similar side chain. The structural diversity within the isochromophilone family often arises from enzymatic modifications of the sclerotiorin scaffold. nih.gov Indeed, several isochromophilone analogues have been chemically synthesized from sclerotiorin. core.ac.uk Genomic studies on Penicillium sclerotiorum have helped to elucidate the biosynthetic gene cluster responsible for producing the core azaphilone scaffold that leads to both sclerotiorin and other isochromophilones. nih.gov

Sclerotioramine : The term azaphilone ("nitrogen-loving") refers to the characteristic reaction of the pyran oxygen in the core structure with ammonia (B1221849) or primary amines to form nitrogen-containing derivatives known as vinylogous γ-pyridones. core.ac.uk Sclerotioramine is the nitrogenous analogue of sclerotiorin. frontiersin.org Compounds like Isochromophilone VI and X are members of this amino-azaphilone series. kib.ac.cnresearchgate.net The isolation of sclerotioramine and various isochromophilones from the same fungal cultures underscores their close biosynthetic and chemical relationship. kib.ac.cnfrontiersin.orgnih.gov

Structural Diversification within the Azaphilone Class

The azaphilone class of fungal secondary metabolites is characterized by significant structural diversity, stemming from a common polyketide origin. nih.govencyclopedia.pub These compounds are defined by a highly oxygenated pyranoquinone bicyclic core, known as an isochrome, and typically feature a chiral quaternary carbon center. mdpi.comresearchgate.net The extensive variety within this class arises from several factors, including modifications to the core structure, diverse side-chain substitutions, and the dimerization or trimerization of polyketide units. researchgate.netfrontiersin.org

Azaphilones are produced by a wide range of fungal genera, including Penicillium, Monascus, Talaromyces, Aspergillus, and Chaetomium. researchgate.net The biosynthetic pathways in these fungi can introduce various functional groups and side chains, leading to a vast array of derivatives. frontiersin.org A key feature contributing to their diversity is the susceptibility of the pyran-oxygen atom to undergo aminophilic reactions, where it is replaced by a nitrogen atom, often from amino acids, to form red or purple vinylogous γ-pyridones. encyclopedia.pubfrontiersin.org This exchange not only alters the color of the pigment but also its biological properties. encyclopedia.pub

The structural variations can be categorized based on their core skeletons and substitutions. For instance, more than 600 naturally derived azaphilones have been reported, showcasing the class's complexity. researchgate.netfrontiersin.org Halogenation, particularly chlorination, is another significant source of diversification. nih.gov Chlorinated azaphilones are found in several subfamilies, such as chaetoviridins and sclerotiorins, with the chlorination process often catalyzed by a FAD-dependent halogenase enzyme. nih.gov

Examples of this diversity can be seen in the various isochromophilone compounds isolated from fungi. While sharing the fundamental azaphilone scaffold, they differ in their side chains and functional groups. This compound, for example, is chemically identified as 1H-2-benzopyran-6,8(7H,8aH)-dione, 7-(acetyloxy)-5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-8a-hydroxy-7-methyl-. ontosight.ai Other related compounds, such as isochromophilone VI and isochromophilone IV, have also been identified, each with unique structural features determined through spectroscopic analysis. nih.govnih.gov The isolation of numerous new azaphilones, including eight new compounds from a single fungus Penicillium sclerotiorum, further underscores the remarkable structural diversification within this class. mdpi.comfrontiersin.org This diversity is driven by variations in the lactone acyl substituents and the N-alkyl groups, among other modifications. nih.govencyclopedia.pub

Biosynthetic Pathways of Isochromophilone Vii

Elucidation of Precursor Molecules

The biosynthesis of azaphilones, including isochromophilone VII, begins with simple precursor molecules derived from primary metabolism. The fundamental building blocks are acetate (B1210297) and malonate units, which are assembled into a polyketide chain. researchgate.net For the formation of the isochromophilone core, a pentaketide (B10854585) is often proposed as a key intermediate. rsc.org This pentaketide is thought to originate from the condensation of one acetate unit and four malonate units. rsc.org Additionally, S-adenosyl methionine (SAM) often serves as a methyl group donor for C-methylation events during the biosynthesis. rsc.org

Enzyme-Mediated Transformations

The construction of the complex isochromophilone scaffold from simple precursors is orchestrated by a suite of specialized enzymes. These enzymes catalyze a series of transformations with high specificity and efficiency.

Polyketide Synthase (PKS) Involvement

At the heart of isochromophilone biosynthesis are polyketide synthases (PKSs), large multifunctional enzymes that assemble the polyketide backbone. mdpi.com The biosynthesis of many azaphilones, and likely this compound, involves the collaborative action of two distinct types of PKSs: a nonreducing PKS (NR-PKS) and a highly reducing PKS (HR-PKS). researchgate.netresearchgate.net

Nonreducing PKS (NR-PKS): This type of PKS is responsible for synthesizing an aromatic polyketide intermediate. researchgate.net It typically contains domains such as a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), and often a product template (PT) domain that guides the cyclization of the polyketide chain. researchgate.net

Highly Reducing PKS (HR-PKS): In contrast, the HR-PKS synthesizes a highly reduced polyketide chain, which will later form the side chain of the azaphilone molecule. researchgate.netresearchgate.net In addition to the core KS, AT, and ACP domains, HR-PKSs possess a suite of reductive domains, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), which are responsible for modifying the growing polyketide chain. researchgate.net

The interplay between these two PKSs is a hallmark of the biosynthesis of many complex azaphilones. researchgate.netnih.gov

Role of Acyltransferases, Methyltransferases, and Monooxygenases

Beyond the initial polyketide synthesis, a variety of other enzymes are crucial for tailoring the isochromophilone structure.

Acyltransferases: These enzymes are responsible for attaching acyl groups, such as the side chain synthesized by the HR-PKS, to the core structure. researchgate.net For instance, an O-acyltransferase is proposed to esterify a hydroxyl group on the azaphilone core with the 2,4-dimethylhexanoyl chain. researchgate.net

Methyltransferases: Methyltransferases catalyze the addition of methyl groups, typically from SAM, to the polyketide backbone or intermediate structures. researchgate.net These methylation events are critical for the final structure and bioactivity of the molecule.

Monooxygenases: FAD-dependent monooxygenases play a pivotal role in the biosynthesis of azaphilones by catalyzing key oxidative cyclizations. researchgate.netnih.gov A crucial step is the formation of the pyran ring, which is often mediated by a monooxygenase. researchgate.netnih.gov

Proposed Biosynthetic Cascade for the Isochromophilone Skeleton

The biosynthesis of the isochromophilone skeleton is a convergent process. mdpi.com The NR-PKS and HR-PKS work in concert to produce two separate polyketide chains that are later joined together. researchgate.netresearchgate.net A proposed general biosynthetic cascade for azaphilones involves the following key steps:

The NR-PKS synthesizes a polyketide that cyclizes to form an aromatic intermediate, such as a benzaldehyde (B42025) derivative. researchgate.net

A FAD-dependent monooxygenase then acts on this intermediate to catalyze the formation of the bicyclic pyran-containing core of the azaphilone. researchgate.net

Concurrently, the HR-PKS produces a reduced polyketide chain.

An acyltransferase then catalyzes the esterification of a hydroxyl group on the azaphilone core with the polyketide chain produced by the HR-PKS. researchgate.net

Mechanisms of Side Chain Elaboration and Derivatization

The structural diversity of azaphilones, including this compound, is further enhanced by the elaboration and derivatization of the side chain. The absolute configuration of the C-13 stereogenic center in the side chain of many azaphilones is suggested to be S based on a common biosynthetic pathway. researchgate.netfrontiersin.org Further modifications to the side chain can occur, such as hydroxylations and other enzymatic transformations, leading to a variety of related compounds. For example, the detection of ochrephilone (B1656480) suggests a hydrogenation of a double bond in the lactone system, possibly by a reductase. researchgate.net Subsequent dihydroxylation at C-11 and C-12 can then occur. researchgate.net

Genetic Basis of Biosynthesis: Gene Cluster Identification and Analysis

The genes encoding the enzymes responsible for isochromophilone biosynthesis are typically organized into a biosynthetic gene cluster (BGC). scribd.com The identification and analysis of these BGCs are crucial for understanding and manipulating the production of these compounds. Modern genome mining tools like antiSMASH and CLUSEAN can be used to identify putative BGCs in fungal genomes. nih.govsecondarymetabolites.org

Analysis of the BGCs for related azaphilones, such as sclerotiorin (B1681566), has revealed the presence of genes encoding both an NR-PKS and an HR-PKS, confirming their involvement in the biosynthetic pathway. researchgate.netresearchgate.net Knockout experiments of these PKS genes have resulted in the termination of sclerotiorin-like metabolite production, including isochromophilone VI, providing strong evidence for their essential role. researchgate.netresearchgate.netresearchgate.net The BGC for sclerotiorin-like compounds in Penicillium meliponae was identified and found to contain genes homologous to those in other characterized azaphilone BGCs. researchgate.net

Biological Activities and Pharmacological Insights Excluding Clinical Human Trials

Antimicrobial Research

The azaphilone class of fungal metabolites, which includes Isochromophilone VII, is noted in scientific literature for possessing a broad spectrum of antimicrobial properties. frontiersin.org Many compounds within this family have been evaluated for their efficacy against various pathogenic bacteria and fungi.

Antibacterial Efficacy and Spectrum of Activity

While related compounds such as Isochromophilone VI have demonstrated activity against bacteria like Staphylococcus aureus, specific data detailing the antibacterial efficacy and spectrum of this compound is not extensively covered in the available scientific literature. scielo.brscielo.br Research on other azaphilones shows varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. scielo.brmdpi.com However, dedicated studies measuring the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria are not specified in the reviewed sources.

| Target Bacteria | MIC Value (µg/mL) | Research Findings |

| Various | Data not available | Specific studies on the antibacterial efficacy of this compound were not identified in the reviewed literature. |

Antifungal Efficacy and Spectrum of Activity

Similar to the antibacterial research, the broader azaphilone family is recognized for its antifungal potential. frontiersin.orgmdpi.com For instance, some azaphilones have shown inhibitory effects against phytopathogenic fungi and human fungal pathogens like Candida albicans. scielo.brfrontiersin.org Despite the known antifungal properties of the compound class, specific research detailing the antifungal spectrum and efficacy of this compound, including MIC values, remains limited in the cited literature.

| Target Fungi | MIC Value (µg/mL) | Research Findings |

| Various | Data not available | Specific studies on the antifungal efficacy of this compound were not identified in the reviewed literature. |

Anti-Inflammatory Research

Anti-inflammatory activity is a significant area of investigation for azaphilone compounds, with many derivatives showing potential in modulating inflammatory responses in preclinical models. frontiersin.org

In vitro Models of Inflammation Modulation

Researchers commonly use in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), to screen compounds for anti-inflammatory effects. mdpi.commdpi.com These models allow for the measurement of key inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6). nih.govmdpi.com While numerous azaphilones have been assessed using these systems, specific studies employing this compound to modulate inflammation in such models are not detailed in the available research. mdpi.com

Pathways Investigated (e.g., NFκB phosphorylation, iNOS, COX-2 expression)

The mechanism behind the anti-inflammatory effects of many natural compounds involves the downregulation of key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, controlling the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.comoncotarget.comnih.gov Studies on related azaphilones have confirmed their ability to inhibit the phosphorylation of NF-κB and suppress the expression of iNOS and COX-2. mdpi.commdpi.com However, literature specifically investigating the action of this compound on these inflammatory pathways has not been identified.

| Pathway/Target | Effect | In Vitro Model |

| NFκB Phosphorylation | Data not available | Data not available |

| iNOS Expression | Data not available | Data not available |

| COX-2 Expression | Data not available | Data not available |

Antioxidant Research

The isochromophilone class of compounds is generally reported to possess antioxidant properties. ontosight.ai Antioxidant activity is often evaluated through assays that measure a compound's ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov While this is a known characteristic of the broader chemical family, specific studies quantifying the antioxidant potential of this compound were not found in the reviewed scientific literature.

In vitro Antioxidant Assays

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. drdo.gov.innih.govmdpi.com While general studies on related compounds and fungal extracts show antioxidant activity, specific data on this compound's performance in these assays is not extensively detailed in the provided search results. ontosight.aisci-hub.seresearchgate.net However, research on various fungal metabolites suggests that compounds from these sources often possess antioxidant properties. nih.govantiox.org

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This can have significant pharmacological effects. This compound has been investigated for its ability to inhibit several key enzymes.

Diacylglycerol Acyltransferase (DGAT) Inhibition

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the synthesis of triglycerides. Inhibiting this enzyme can be a target for managing conditions like obesity and type 2 diabetes. This compound has demonstrated inhibitory activity against DGAT. kitasato-u.ac.jpnih.gov Studies using rat liver microsomes as the enzyme source revealed that this compound inhibits DGAT activity with an IC₅₀ value of 20.0 μM. nih.govjst.go.jpdoi.org The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by half.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for the esterification of cholesterol, a process implicated in the development of atherosclerosis. nih.gov this compound has been identified as an inhibitor of ACAT. kitasato-u.ac.jpnih.gov In enzyme assays conducted with rat liver microsomes, this compound showed an IC₅₀ value of 24.5 μM for ACAT inhibition. nih.govjst.go.jpdoi.org

α-Glucosidase Inhibition

α-Glucosidase is an enzyme that breaks down carbohydrates into glucose in the small intestine. Inhibitors of this enzyme can help control blood sugar levels in individuals with type 2 diabetes. mdpi.comfrontiersin.org While some chromone (B188151) derivatives and related fungal metabolites have shown promising α-glucosidase inhibitory activity, specific IC₅₀ values for this compound are not detailed in the currently available research. mdpi.comresearchgate.netnih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. scielo.org.co Inhibiting AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.govupsi.edu.my Although some azaphilones have been reported to inhibit AChE, specific data on the AChE inhibitory activity of this compound, including its IC₅₀ value, is not explicitly provided in the search results. nih.govresearchgate.net

Heat Shock Protein 90 (Hsp90) Chaperoning Activity Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of many "client" proteins, a number of which are involved in cancer cell growth and survival. springernature.combiomolther.org Inhibition of Hsp90's ATPase activity is a key mechanism for its anticancer potential. springernature.comfrontiersin.org While studies have investigated the Hsp90 inhibitory potential of other fungal metabolites like sclerotiorin (B1681566), specific details regarding the direct inhibitory effect of this compound on Hsp90 chaperoning activity are not available in the provided search results. nih.gov It is known that Hsp90 inhibitors can lead to the degradation of client proteins through the ubiquitin-proteasome pathway. springernature.com

Interactive Data Tables

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme | Source | IC₅₀ (μM) |

| Diacylglycerol Acyltransferase (DGAT) | Rat Liver Microsomes | 20.0 nih.govjst.go.jpdoi.org |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Rat Liver Microsomes | 24.5 nih.govjst.go.jpdoi.org |

Other Enzyme Target Modulations

This compound has been identified as an inhibitor of specific enzymes involved in lipid metabolism. Research shows that it inhibits the activity of diacylglycerol acyltransferase (DGAT) and acyl-CoA: cholesterol acyltransferase (ACAT). jst.go.jpuni-hamburg.de These enzymes are crucial in the synthesis of triglycerides and cholesterol esters, respectively.

In one study, this compound, isolated from the culture broth of Penicillium sp. FO-4164, demonstrated significant inhibitory action against both enzymes. jst.go.jp The half-maximal inhibitory concentration (IC₅₀) values were recorded at 20.0 µM for DGAT and 24.5 µM for ACAT. jst.go.jp

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | IC₅₀ (µM) | Source Organism | Reference |

| Diacylglycerol Acyltransferase (DGAT) | 20.0 | Penicillium sp. FO-4164 | jst.go.jp |

| Acyl-CoA: Cholesterol Acyltransferase (ACAT) | 24.5 | Penicillium sp. FO-4164 | jst.go.jp |

Cytotoxicity Research (Excluding Clinical Human Trial Data)

Evaluation against Various Cell Lines (e.g., tumor cell lines, neuroblastoma cells, renal carcinoma cells)

While the broader class of azaphilones, to which this compound belongs, is known for cytotoxic effects against various cancer cell lines, specific data on this compound is limited. nih.govrsc.orgsemanticscholar.org For instance, the related compound epi-isochromophilone II has shown strong cytotoxicity against renal carcinoma cell lines ACHN, 786-O, and OS-RC-2, with IC₅₀ values of 4.4, 3.0, and 3.9 μM, respectively. hhu.de Another related compound, isochromophilone IV, was part of a study evaluating cytotoxicity against several cell lines, including neuroblastoma cells SH-SY5Y, though it showed low toxicity. semanticscholar.org However, a review of the available scientific literature did not yield specific IC₅₀ values for this compound against tumor cell lines, neuroblastoma cells, or renal carcinoma cells.

Cellular Effects (e.g., apoptosis induction, cell cycle arrest)

The induction of apoptosis and cell cycle arrest are common mechanisms of action for many cytotoxic compounds. xiahepublishing.commdpi.comresearchgate.net Within the azaphilone class, certain members have been shown to exert their anticancer effects through these pathways. semanticscholar.orgdntb.gov.ua However, there is currently no specific research available that demonstrates or quantifies the ability of this compound to induce apoptosis or cause cell cycle arrest in targeted cell lines.

Phytotoxicity Research

Several compounds within the isochromophilone and broader azaphilone family have been investigated for their potential as bioherbicides due to their phytotoxic properties. smolecule.comfrontiersin.org Studies have demonstrated that compounds such as isochromophilone I and isochromophilone IV exhibit potent phytotoxicity against the growth of redroot pigweed (Amaranthus retroflexus L.) and velvetleaf (Abutilon theophrasti Medikus). frontiersin.orgnih.govnih.gov An endophytic strain from which this compound was isolated was noted for producing compounds with phytotoxic effects, though the activity of this compound itself was not specified. journalssystem.com A direct evaluation of this compound for phytocidal activity has not been reported in the reviewed literature.

Nematicidal Activity Research

The azaphilone class of fungal metabolites is recognized for a wide spectrum of biological activities, including nematicidal effects. nih.govsemanticscholar.orgalliedacademies.org Specific compounds within this class have been isolated and identified as having activity against nematodes. core.ac.ukresearchgate.net For example, research has highlighted the nematicidal properties of certain azaphilones against the pine wood nematode, Bursaphelenchus xylophilus. core.ac.uk Despite the known nematicidal potential of the chemical class, specific studies focusing on the nematicidal activity of this compound have not been found in the surveyed scientific literature. nih.gov

Hypoxia-Protective Activity Research

Certain complex azaphilones have been identified for their potential to protect cells under hypoxic conditions. nih.govrsc.orgsemanticscholar.org Specifically, peyronellones A and B, which are unusual tetracyclic adducts of azaphilones, were found to have hypoxia-protective activity. nih.govrsc.org Peyronellone B, in particular, exhibited a strong hypoxia-protective effect. hhu.de While this activity exists within the broader structural family, there is no available research that specifically investigates or confirms any hypoxia-protective activity for this compound.

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Molecular Target Identification and Validation

Isochromophilone VII, a member of the azaphilone family of fungal metabolites, has been shown to interact with specific enzymes, suggesting a targeted mechanism of action. kitasato-u.ac.jp Research has identified its inhibitory effects on two key enzymes involved in lipid metabolism: diacylglycerol acyltransferase (DGAT) and acyl-CoA: cholesterol acyltransferase (ACAT). researchgate.netnih.govdoi.orgjst.go.jpresearchgate.net

In studies using rat liver microsomes as the enzyme source, this compound demonstrated notable inhibition of both DGAT and ACAT. kitasato-u.ac.jp Specifically, it inhibited DGAT activity with an IC50 value of 20.0 µM and ACAT activity with an IC50 value of 24.5 µM. nih.govdoi.orgjst.go.jpresearchgate.net This dual inhibitory action points to its potential role in modulating lipid biosynthesis and storage pathways. The inhibition of these enzymes suggests that this compound may bind to these proteins, thereby blocking their catalytic function.

While direct protein binding studies for this compound are not extensively detailed in the available literature, the inhibitory activities against DGAT and ACAT strongly imply a direct or indirect interaction with these molecular targets. researchgate.netnih.govdoi.orgjst.go.jpresearchgate.net The broader class of azaphilones, to which this compound belongs, is known for a variety of biological activities which often stem from interactions with specific proteins. mdpi.commdpi.comscielo.br For instance, other isochromophilone analogs have been identified as inhibitors of the Grb2-Shc interaction, a key step in oncogenic Ras signaling, further highlighting the potential of this class of compounds to interact with specific protein targets. mdpi.comscielo.brresearchgate.net

The validation of DGAT and ACAT as molecular targets for this compound is supported by the consistent IC50 values obtained in enzymatic assays. nih.govdoi.orgjst.go.jpresearchgate.net These findings provide a foundation for further investigations into the precise binding mode and the functional consequences of this inhibition at a cellular level.

Cellular Pathway Analysis

While specific studies detailing the comprehensive cellular pathway analysis of this compound are limited, the known molecular targets, DGAT and ACAT, are integral components of lipid metabolism pathways. researchgate.netnih.govdoi.orgjst.go.jpresearchgate.net Inhibition of these enzymes by this compound would directly impact cellular processes related to the synthesis of triacylglycerols and cholesteryl esters.

Furthermore, research on related azaphilone compounds provides insights into potential pathway modulation. For example, certain azaphilone pigments have demonstrated neuroprotective effects by modulating the PI3K/Akt signaling pathway. researchgate.net The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism. creative-diagnostics.comfrontiersin.orgmdpi.com Although not directly shown for this compound, the activity of other azaphilones on this pathway suggests a potential area for future investigation.

Additionally, some azaphilone derivatives have been shown to influence SMAD-mediated transcriptional activities. mdpi.com The Smad protein family is a key component of the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes including growth, differentiation, and apoptosis. core.ac.ukmdpi.comnih.gov The ability of related compounds to modulate this pathway indicates another possible mechanism through which this compound could exert its biological effects.

In vitro Mechanistic Approaches

In vitro studies have provided some clues regarding the mechanistic actions of compounds structurally related to this compound. While direct studies on this compound's membrane targeting or DNA binding are not available, research on the related azaphilone, sclerotiorin (B1681566), offers valuable insights. Sclerotiorin has been shown to target the cytoplasmic membrane of bacteria, leading to membrane disruption. researchgate.netmbl.or.krkoreascience.kr This action is a significant contributor to its bactericidal activity. Furthermore, sclerotiorin has been observed to localize in the cytoplasm and interact with plasmid DNA. researchgate.netmbl.or.krkoreascience.kr

These findings for a closely related compound suggest that this compound might also possess the ability to interact with and disrupt cellular membranes or bind to DNA, although this remains to be experimentally verified for this compound itself. The general structure of azaphilones, with their characteristic isochromene core, may facilitate such interactions. mdpi.com

Correlation of Structural Features with Biological Activities

The biological activity of isochromophilones is significantly influenced by the nature and position of their substituents. The presence of a chlorine atom is a common feature among many biologically active isochromophilones, including this compound. researchgate.netnih.gov The variation in substituents on the azaphilone core can lead to a diverse range of biological activities. embrapa.br

For instance, comparing this compound with its co-isolated analogue, Isochromophilone VIII, reveals differences in their inhibitory potency against DGAT and ACAT. This compound, with a 7-acetate group, shows an IC50 of 20.0 µM for DGAT, whereas Isochromophilone VIII, with an 8-acetate group, has an IC50 of 127 µM. nih.govresearchgate.net This suggests that the position of the acetate (B1210297) substituent has a marked effect on the compound's ability to inhibit DGAT. In contrast, for ACAT inhibition, this compound (IC50 = 24.5 µM) is slightly less potent than Isochromophilone VIII (IC50 = 47.0 µM), indicating a differential structure-activity relationship for the two enzymes. nih.govresearchgate.net

Furthermore, studies on other azaphilones have highlighted the importance of specific structural features for their biological effects. For example, the presence of a double bond at C-10 and the location of an orsellinic acid unit at C-6 have been shown to be important for the antibacterial and cytotoxic activities of certain azaphilones. researchgate.net The diversity of substituents, including halogen atoms, can be influenced by the culture conditions of the producing fungus, leading to a range of analogues with potentially different activities. nih.gov

Stereochemistry plays a crucial role in the biological activity of many natural products, and isochromophilones are no exception. nih.govnih.govijpsjournal.com The specific three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets. michberk.com

For this compound, the absolute configuration at its stereocenters is critical for its biological activity. nih.gov Although detailed studies on the stereochemical requirements for this compound's activity are not extensively reported, research on other chiral compounds, including azaphilones, consistently demonstrates that different stereoisomers can have vastly different biological effects. nih.gov For many chiral drugs, one enantiomer is often significantly more active than the other. nih.gov

Rational Design for Analogues and Derivatives

The structural framework of isochromophilones provides a versatile scaffold for the rational design of new analogues and derivatives with potentially enhanced or novel biological activities. Starting from naturally occurring isochromophilones like sclerotiorin, various synthetic modifications can be made. nih.gov

One approach involves modifying the side chain. For example, Wittig reactions and aldol (B89426) condensation reactions have been successfully employed to synthesize a range of isochromophilone analogues from sclerotiorin. nih.gov These modifications can alter the lipophilicity, steric bulk, and electronic properties of the side chain, which in turn can influence the compound's interaction with its biological targets.

Another strategy for generating new derivatives is through the manipulation of the core azaphilone structure. The production of novel compounds can be achieved by exploiting the enzymatic promiscuity of the biosynthetic pathways in the producing organisms. nih.gov Furthermore, the "One Strain Many Compounds" (OSMAC) method, which involves varying the culture conditions, can be used to induce the production of a wider diversity of halogenated and other azaphilone analogues. nih.gov The identification of new derivatives, such as Isochromophilone X and Isochromophilone XI, which are derivatives of this compound, demonstrates the potential for discovering novel structures with unique biological profiles. mdpi.comcore.ac.uk

Synthetic and Semi Synthetic Approaches to Isochromophilone Vii and Analogues

Total Synthesis Strategies

As of early 2025, a dedicated total synthesis of isochromophilone VII has not been prominently reported in scientific literature. The synthetic complexity stems from the highly oxygenated and stereochemically rich pyranoquinone bicyclic core, which features a congested quaternary carbon center.

However, the broader class of azaphilone natural products has been the subject of numerous total synthesis campaigns, which shed light on potential strategies for assembling molecules like this compound. General approaches often involve the stereocontrolled construction of the bicyclic core and the installation of the characteristic side chains. Key challenges in the total synthesis of complex polyketides like azaphilones include macrocyclization reactions and the precise setting of multiple stereocenters. acs.orgmdpi.com For instance, synthetic efforts toward other complex natural products have utilized strategies like intramolecular Heck reactions and stereoselective aldol (B89426) additions to build core ring systems. acs.org The development of methods for the asymmetric oxidative dearomatization of phenolic precursors has also been a critical step toward accessing the chiral core of many azaphilones. nih.gov These overarching strategies highlight the formidable nature of the challenge and the advanced chemical methodologies required to achieve a total synthesis of this compound.

Semi-Synthetic Modifications of Natural Isochromophilones

A more common and practical approach to obtaining isochromophilone analogs involves the chemical modification of abundant, naturally isolated azaphilones. Sclerotiorin (B1681566), a structurally related and readily available fungal metabolite, is frequently used as a starting material for semi-synthesis. nih.govjst.go.jp This strategy allows chemists to bypass the difficult construction of the core structure and instead focus on modifying peripheral functional groups and side chains to explore structure-activity relationships.

Common semi-synthetic modifications include:

Wittig reactions and Aldol condensations: These classic carbon-carbon bond-forming reactions have been used to modify the side chains of sclerotiorin, leading to a variety of novel isochromophilone analogues. nih.govjst.go.jpjst.go.jp

Amination: The pyranone core of azaphilones can react with primary amines to replace an oxygen atom with nitrogen, forming nitrogenated azaphilones (azaphilones). This reaction significantly diversifies the accessible structures.

Esterification and Acylation: The hydroxyl groups present on the core or side chains can be readily modified through reactions with various carboxylic acids or acylating agents. researchgate.net

The table below summarizes representative semi-synthetic modifications starting from natural isochromophilones.

| Starting Material | Reaction Type | Resulting Analogue Class | Reference |

|---|---|---|---|

| Sclerotiorin | Wittig Reaction | Isochromophilone analogues with modified side chains | nih.govjst.go.jp |

| Sclerotiorin | Aldol Condensation | Isochromophilone analogues with modified side chains | nih.govjst.go.jp |

| 2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde | Cyclization with various carboxylic acids followed by oxidation | 7-Alkanoyloxy-3,7-dimethyl-7,8-dihydro-6H-isochromene-6,8-diones | researchgate.net |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which combines the strengths of traditional organic chemistry with the high selectivity of biological catalysts, has emerged as a powerful strategy for producing azaphilones. umich.edu This approach is particularly effective for establishing the correct stereochemistry of the densely functionalized core, a major hurdle in purely chemical syntheses. nih.gov

A key breakthrough in this area is the use of FAD-dependent monooxygenase enzymes for the critical oxidative dearomatization step that forms the bicyclic pyranoquinone core. thieme-connect.com Researchers have identified a panel of these biocatalysts, such as AzaH and AfoD, which exhibit complementary site- and stereoselectivity. nih.govumich.edu By selecting the appropriate enzyme, chemists can selectively produce different stereoisomers of the azaphilone scaffold from a common, chemically synthesized precursor. nih.govthieme-connect.comacs.org

This stereodivergent, chemoenzymatic approach has enabled the first syntheses of several azaphilone natural products, including trichoflectin, deflectin-1a, and lunatoic acid A. nih.govumich.edunih.gov The enantioenriched products from these syntheses have also allowed for the definitive assignment or correction of the absolute configurations of these natural products. nih.govnih.gov This methodology represents a significant advance, simplifying the stereoselective synthesis of azaphilones and paving the way for the construction of more complex derivatives. umich.edu

Development of Novel Synthetic Analogues for Research Purposes

The primary driver for the synthesis of novel isochromophilone analogues is the exploration of their biological activities and the elucidation of their structure-activity relationships (SAR). researchgate.net By systematically altering the structure of the natural products, researchers can identify the key chemical features responsible for their therapeutic or other effects.

Key research objectives for developing synthetic analogues include:

Antiviral Activity: Several isochromophilone analogues have been synthesized and tested for their ability to inhibit the binding of the HIV envelope protein gp120 to the CD4 receptor, a critical step in viral entry into host cells. nih.govjst.go.jpjst.go.jp

Antifungal Activity: To improve upon the modest fungicidal activity of natural sclerotiorin, analogues have been designed by replacing the native diene side chain with various phenyl or heteroaromatic groups. researchgate.net

Phytotoxicity: A range of natural and semi-synthetic azaphilones have been evaluated for their potential as bioherbicides, with some showing potent inhibition of weed growth. frontiersin.org

The following table highlights examples of synthetic analogues and their intended research applications.

| Analogue Class | Synthetic Strategy | Research Purpose/Target | Reference |

|---|---|---|---|

| Isochromophilone analogues | Semi-synthesis from Sclerotiorin via Wittig/Aldol reactions | Inhibition of HIV-1 gp120-CD4 binding | nih.govjst.go.jp |

| Sclerotiorin analogues with aromatic side chains | Cycloisomerization and oxidation of 2-alkynylbenzaldehydes | Discovery of novel fungicides for phytopathogenic species | researchgate.net |

| (S)-Trichoflectin | Chemoenzymatic synthesis using AzaH enzyme | First synthesis and absolute configuration assignment | acs.org |

| (S)-Deflectin-1a | Chemoenzymatic synthesis using AfoD enzyme | First synthesis and absolute configuration reassignment | acs.org |

Analytical Methodologies for Isochromophilone Vii Research

Quantitative and Qualitative Analysis Techniques

The analysis of Isochromophilone VII and its analogs relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for the separation and purification of these compounds from complex fungal extracts. nih.govscielo.br Typically, a reversed-phase C18 column is employed with a gradient elution system, often using methanol (B129727) and water mixtures. nih.gov

For qualitative identification, thin-layer chromatography (TLC) provides a preliminary method to assess the purity and presence of these compounds in fractions, with specific solvent systems like methanol/dichloromethane being used. publish.csiro.au

Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is crucial for determining the molecular formula of these compounds with high accuracy. frontiersin.orgnih.govcore.ac.uknih.govmdpi.comkib.ac.cnmdpi.comfrontiersin.orgresearchgate.net The isotopic pattern observed in the mass spectrum can also confirm the presence of atoms like chlorine. nih.govcore.ac.ukmdpi.com

Metabolomic Profiling and Molecular Networking for Identification

Metabolomic profiling using techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for the comprehensive analysis of all small molecules, including isochromophilones, within a biological sample. mdpi.com This approach can be used to identify a wide array of biochemicals in a single analysis. mdpi.com

A powerful extension of metabolomics is molecular networking, which organizes MS/MS data based on spectral similarity. ifremer.frmdpi.comembrapa.brscielo.brnih.gov This method clusters structurally related molecules, enabling the identification of known compounds like Isochromophilone VI and facilitating the discovery of new analogs within a fungal extract. ifremer.frmdpi.comembrapa.brscielo.brresearchgate.net Platforms such as the Global Natural Product Social Molecular Networking (GNPS) are utilized to construct these networks, comparing fragmentation patterns against spectral libraries and databases like METLIN and The Natural Products Atlas for annotation. embrapa.brscielo.br This approach has been successfully used to identify various azaphilones, including isochromophilone derivatives, from fungal cultures. mdpi.comembrapa.brscielo.br

Bioactivity-Guided Fractionation and Screening

Bioactivity-guided fractionation is a strategic approach to isolate bioactive compounds from natural sources. researchgate.netresearchgate.netrasayanjournal.co.innih.gov The process begins with a crude extract that is separated into fractions using chromatographic techniques. scielo.br Each fraction is then tested for a specific biological activity. rasayanjournal.co.in The most active fractions are selected for further separation and purification, often through multiple rounds of chromatography, until a pure, active compound like this compound is isolated. scielo.brrasayanjournal.co.innih.gov This method ensures that the chemical isolation efforts are focused on the molecules responsible for the observed biological effects. For instance, this technique has been employed to isolate compounds with antimicrobial or anticancer properties from fungal extracts. scielo.brnih.gov

Advanced Spectroscopic Data Interpretation and Database Analysis

The definitive structural elucidation of this compound and related compounds is achieved through the detailed interpretation of various spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons. publish.csiro.aufrontiersin.orgnih.govcore.ac.ukkib.ac.cnmdpi.comnih.gov 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between atoms and piece together the molecule's carbon skeleton and the position of substituents. nih.govnih.govmdpi.com For example, HMBC correlations are crucial for identifying the isoquinoline-6,8-dione core and linking side chains to the main structure. nih.gov

Mass Spectrometry (MS) , especially HRESIMS, provides the exact molecular weight and elemental composition. nih.govcore.ac.ukmdpi.com The fragmentation patterns observed in MS/MS spectra offer additional structural clues. embrapa.brscielo.br

Infrared (IR) spectroscopy identifies the presence of key functional groups by detecting their characteristic vibration frequencies. publish.csiro.aumdpi.comsavemyexams.comgeomar.de For instance, absorption bands can indicate the presence of hydroxyl (-OH) and carbonyl (C=O) groups. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule, which is characteristic of the chromophore system present in isochromophilones. publish.csiro.aufrontiersin.orgmdpi.com

The interpretation of this data is often supported by comparing experimental values with those reported in scientific literature and spectral databases. scielo.brmdpi.com This comparative analysis is essential for confirming the identity of known compounds and for providing a basis for the structural assignment of new derivatives. nih.gov

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data available in published literature, but specific shifts for this compound are not detailed in the provided search results. |

| ¹³C NMR | Data available in published literature, but specific shifts for this compound are not detailed in the provided search results. |

| HRESIMS | Molecular formula determined as C₂₅H₃₀NClO₈. core.ac.uk |

| IR (Infrared) | Characteristic absorptions for hydroxyl and carbonyl groups are expected. mdpi.comsavemyexams.com |

| UV-Vis | Maxima at approximately 250 nm and 351 nm have been reported for related structures. mdpi.com |

Future Research Directions for Isochromophilone Vii

Exploration of Undiscovered Bioactivities

Although isochromophilone VII has been identified to inhibit diacylglycerol acyltransferase and acyl-CoA: cholesterol acyltransferase, its full pharmacological profile is likely much broader. doi.org The vast chemical diversity of azaphilones suggests a wide range of biological activities, many of which remain unexplored for individual compounds like this compound. frontiersin.orgresearchgate.net

Future research should involve comprehensive screening of this compound against a wide array of biological targets. This could include assays for antimicrobial, antiviral, anti-inflammatory, and cytotoxic activities. researchgate.netmdpi.com For instance, many azaphilones have shown potential as anticancer agents, and investigating the effect of this compound on various cancer cell lines could reveal new therapeutic avenues. researchgate.netresearchgate.net Furthermore, exploring its activity against agricultural pathogens or as an enzyme inhibitor in various metabolic pathways could uncover novel applications. frontiersin.orgresearchgate.net

A systematic approach to this exploration is crucial. High-throughput screening campaigns, coupled with detailed mechanistic studies for any identified "hits," will be essential to fully map the bioactivity of this compound.

Advanced Biosynthetic Engineering for Enhanced Production

The natural production of this compound by fungi like Penicillium sp. FO-4164 and Chaetomium aureum is often not sufficient for extensive research or potential commercialization. doi.orgnih.gov Therefore, a significant area of future research lies in enhancing its production through biosynthetic engineering. This involves a multi-faceted approach that integrates systems biology, synthetic biology, and metabolic engineering. nih.govrsc.org

A primary step is the complete elucidation of the this compound biosynthetic gene cluster. nih.gov Modern genomic and transcriptomic techniques can identify the key enzymes involved, such as polyketide synthases (PKS) and tailoring enzymes. nih.govekb.eg Once the pathway is understood, several strategies can be employed to boost production:

Heterologous Expression: The entire biosynthetic pathway can be transferred to a more robust and easily cultivable host organism, such as Saccharomyces cerevisiae or a different bacterial strain, which can be optimized for high-yield production. nih.gov

Metabolic Pathway Optimization: This involves fine-tuning the expression of genes within the pathway to eliminate bottlenecks and increase the flux towards this compound. mdpi.com

Fermentation Process Improvement: Optimizing culture conditions, such as media composition, pH, and aeration, can significantly enhance the yield of the target compound. nih.gov

These engineering efforts will be critical to supply sufficient quantities of this compound for in-depth biological studies and the development of analogues.

Development of Next-Generation Analogues for Mechanistic Research

The synthesis of novel analogues of this compound is a promising avenue for both understanding its mechanism of action and developing compounds with improved properties. By systematically modifying the structure of this compound, researchers can probe the structure-activity relationship (SAR) to identify the key functional groups responsible for its biological effects. nih.govmdpi.combioline.org.br

Future synthetic efforts could focus on:

Modification of the Side Chain: Altering the length, branching, and saturation of the heptadienyl side chain could modulate the compound's interaction with its biological targets. mdpi.com

Alterations to the Isochromanone Core: Modifications to the core ring system, including the chlorine and hydroxyl substitutions, could lead to analogues with enhanced potency or selectivity. nih.gov

Creation of Hybrid Molecules: Combining structural motifs from this compound with other bioactive molecules could generate novel compounds with unique pharmacological profiles.

These synthetic analogues would be invaluable tools for detailed mechanistic studies. nih.gov They can be used in biochemical and cellular assays to pinpoint the exact molecular targets and pathways affected by this compound, providing a deeper understanding of its biological function.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective on the biological effects of this compound. nih.govlabmanager.comfrontiersin.org This integrated approach can provide a comprehensive picture of how the compound influences cellular processes. nih.gov

Future research should leverage these technologies to:

Identify Drug Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound, potential molecular targets can be identified. labmanager.com

Elucidate Mechanisms of Action: Metabolomics can reveal how this compound alters cellular metabolism, providing insights into its mechanism of action. labmanager.commdpi.com

Discover Biomarkers: Omics data can help identify biomarkers that predict the response to this compound, which is crucial for any future therapeutic development. pb.edu.pl

Understand Biosynthesis and Regulation: Transcriptomics and proteomics can be used to study the regulation of the this compound biosynthetic gene cluster in its native fungal producer, potentially revealing ways to enhance its production. ekb.eg

Role in Agrochemistry and Environmental Applications

While much of the focus on azaphilones has been in medicine, their potential in agriculture and environmental applications is a largely untapped area of research. frontiersin.orgmdpi.com The structural similarity of this compound to other bioactive fungal metabolites suggests it may possess properties useful in these fields.

Future investigations should explore:

Pesticidal Activity: Screening this compound for insecticidal, herbicidal, or fungicidal properties could lead to the development of new, naturally derived pesticides. frontiersin.orgnih.govresearchgate.net The increasing demand for sustainable agricultural practices makes natural products like this compound attractive alternatives to synthetic pesticides. scirp.org

Antifouling Properties: Some fungal metabolites exhibit antifouling activity, preventing the growth of marine organisms on submerged surfaces. Investigating this potential for this compound could lead to environmentally friendly antifouling coatings.

Bioremediation: The role of fungi and their secondary metabolites in bioremediation is an emerging field. Research could explore whether this compound or the fungi that produce it can play a role in breaking down environmental pollutants.

The exploration of these applications could open up new markets and uses for this compound, extending its relevance beyond the pharmaceutical industry.

Table of Potential Research Areas and Methodologies for this compound

| Research Area | Key Objectives | Potential Methodologies |

|---|---|---|

| Undiscovered Bioactivities | Identify new pharmacological and biological activities. | High-throughput screening, enzyme inhibition assays, antimicrobial/antiviral testing, cytotoxicity assays against cancer cell lines. |

| Biosynthetic Engineering | Increase production yield for research and development. | Genome mining, heterologous expression, CRISPR-Cas9 gene editing, metabolic pathway analysis, fermentation optimization. |

| Analogue Development | Understand structure-activity relationships and improve efficacy. | Semi-synthesis, total synthesis, combinatorial chemistry, SAR studies, molecular modeling. |

| Omics Integration | Elucidate mechanisms of action and cellular responses. | Transcriptomics (RNA-Seq), proteomics (mass spectrometry), metabolomics (NMR, LC-MS), bioinformatics analysis. |

| Agrochemical/Environmental Roles | Discover applications in agriculture and environmental science. | Insecticidal/herbicidal/fungicidal bioassays, antifouling assays, bioremediation studies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.